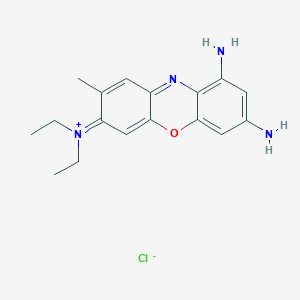

1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Hematology: Reticulocyte Staining

Brilliant Cresyl Blue BB: is widely used in hematology for the staining of reticulocytes . Reticulocytes are immature red blood cells, and this compound is utilized to stain their nucleic acids, enabling their distinction from mature erythrocytes . This is crucial for diagnosing various blood disorders and assessing the effectiveness of treatments for anemia.

Veterinary Medicine: Oocyte Selection

In veterinary medicine, Brilliant Cresyl Blue BB is employed to select immature cat oocytes, improving in vitro embryo production during non-breeding seasons . This application is significant for assisted reproductive technologies, especially in the conservation of endangered feline species.

Marine Biology: Mucous Secretion Visualization

The compound serves as a vital stain for demonstrating the mucous secretions of marine coelomates . This application is essential for understanding the biological processes and adaptations of marine organisms.

Biochemistry: Heinz Body Staining

Brilliant Cresyl Blue BB: may be used for staining Heinz bodies, which are inclusions within red blood cells indicative of oxidative damage . This application is important for research into the lifespan of erythrocytes and the role of antioxidants in cellular health.

Cell Biology: Supravital Staining

As a supravital stain, it is used for counting reticulocytes in peripheral blood smears . This technique allows for the observation of living cells, providing insights into cell viability and function.

Reproductive Biology: Oocyte Quality Assessment

The compound is also utilized for assessing the quality of oocytes, which is a key factor in successful in vitro fertilization procedures . This application has implications for both human fertility treatments and animal breeding programs.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove person to fresh air and keep comfortable for breathing . Get medical help if you feel unwell .

Wirkmechanismus

Target of Action

The primary target of Brilliant Cresyl Blue BB is the reticulocytes , which are immature red blood cells . Reticulocytes contain ribosomal RNA and other nucleic acids, which are the specific targets of this compound .

Mode of Action

Brilliant Cresyl Blue BB operates by staining the nucleic acids in reticulocytes, specifically the Substantia granulofilamentosa (ribonucleoproteins) . This staining process allows reticulocytes to be morphologically distinguished from mature erythrocytes . The dye renders the Substantia granulofilamentosa visible, which can be observed with fresh, non-fixed, young erythrocytes in a supervital staining procedure .

Biochemical Pathways

The staining process involves the precipitation of ribosomes in the reticulocytes to form reticulin . This reticulin appears like a reticular mesh that stains purple, while the cytoplasms stain a pale greenish blue . This staining process is crucial for the hematological investigation of sample material of human origin .

Pharmacokinetics

Its application involves a staining procedure that requires incubation for 15 minutes at 37°c . After incubation, the stained reticulocytes are ready for viewing using oil immersion under a high power lens .

Result of Action

The result of the action of Brilliant Cresyl Blue BB is the clear visualization of reticulocytes . The dye stains the nucleic acids in the reticulocytes, enabling them to be morphologically distinguished from erythrocytes . This staining process allows both the determination of the number of reticulocytes and the visualization of their morphological aspects .

Action Environment

The action of Brilliant Cresyl Blue BB is influenced by the environment in which it is used. The staining procedure requires a specific temperature (37°C) for optimal results . Additionally, the compound is used in a laboratory setting, and its efficacy and stability may be influenced by factors such as storage conditions .

Eigenschaften

IUPAC Name |

(7,9-diamino-2-methylphenoxazin-3-ylidene)-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O.ClH/c1-4-21(5-2)14-9-15-13(6-10(14)3)20-17-12(19)7-11(18)8-16(17)22-15;/h6-9H,4-5H2,1-3H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAXQFJSLRKHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=C2C(=NC3=C(C=C(C=C3O2)N)N)C=C1C)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884446 | |

| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride | |

CAS RN |

10127-36-3 | |

| Record name | C.I. 51010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

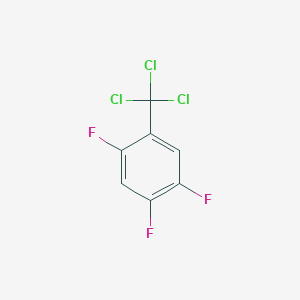

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

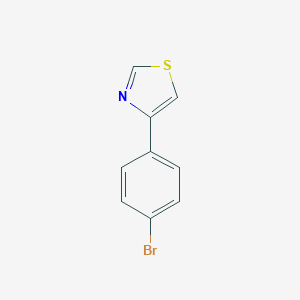

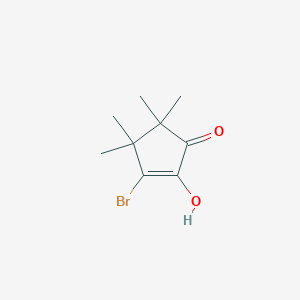

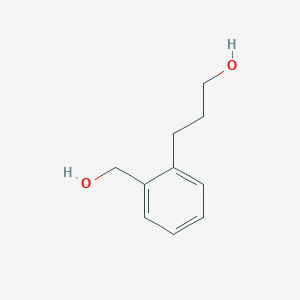

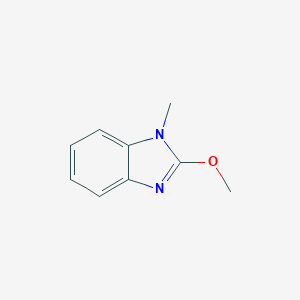

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using f-MWCNTs as a preconcentrating probe for cationic dyes in water samples?

A1: f-MWCNTs offer several advantages for this application:

- High surface area: This allows for a large number of dye molecules to be adsorbed onto the f-MWCNTs, leading to efficient preconcentration [].

- Electrostatic interactions: The negatively charged f-MWCNTs effectively attract and bind to positively charged cationic dyes [].

- Compatibility with AP-MALDI/MS: The f-MWCNTs can be directly analyzed using AP-MALDI/MS, simplifying the analytical procedure and enabling rapid detection [].

Q2: What are the potential limitations of using f-MWCNTs for this purpose?

A2: Some potential limitations include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)

![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)